6-(2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine
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Overview
Description
6-(2,6-Dimethylphenoxy)-N,N-diethylhexan-1-amine is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and an amine group attached to a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine typically involves the reaction of 2,6-dimethylphenol with N,N-diethylhexan-1-amine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. One common method involves the use of a fluidized bed of iron-chromium mixed oxide catalyst for the methylation of phenol to produce 2,6-dimethylphenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethylphenoxy)-N,N-diethylhexan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenoxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the amine group can produce secondary or primary amines.
Scientific Research Applications
6-(2,6-Dimethylphenoxy)-N,N-diethylhexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 6-(2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine, used in the production of polymers and resins.
N,N-Diethylhexan-1-amine: Another precursor, used in the synthesis of various organic compounds.
(2,6-Dimethylphenoxy)acetic acid: A related compound with similar structural features, used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to its specific combination of a phenoxy group and an amine group attached to a hexane chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(2,6-dimethylphenoxy)-N,N-diethylhexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-5-19(6-2)14-9-7-8-10-15-20-18-16(3)12-11-13-17(18)4/h11-13H,5-10,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBMIXMFXIZQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=C(C=CC=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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